molecular formula C12H12O3 B14072488 (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid

(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid

Cat. No.: B14072488
M. Wt: 204.22 g/mol
InChI Key: UQJIMVCBJLGGMN-UHFFFAOYSA-N
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Description

(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a 3-oxopropyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid typically involves the reaction of 4-(3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: 4-(3-oxopropyl)benzaldehyde, malonic acid, base (e.g., sodium ethoxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropionic acid: A compound with a similar structure but lacking the acrylic acid moiety.

    4-Methoxyphenylacrylic acid: A compound with a methoxy group instead of the 3-oxopropyl group.

Uniqueness

(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is unique due to the presence of both the 3-oxopropyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-[4-(3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H12O3/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-9H,1-2H2,(H,14,15)

InChI Key

UQJIMVCBJLGGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)C=CC(=O)O

Origin of Product

United States

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